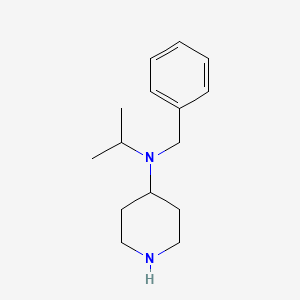
Trifluoromethyl(4-phenoxybutyl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl(4-phenoxybutyl) ketone: is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties and have gained significant attention in various fields of research and industry. The presence of the trifluoromethyl group imparts distinct characteristics to the compound, making it valuable in synthetic chemistry and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyl ketones, including Trifluoromethyl(4-phenoxybutyl) ketone, can be achieved through several methods. One common approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C) . This method provides good yields and is effective for a variety of substrates, including aromatic and aliphatic esters.
Another method involves the trifluoroacetylation of electron-rich alkenes with trifluoroacetic anhydride . This approach is particularly useful for the preparation of α,β-unsaturated trifluoromethyl ketones.
Industrial Production Methods
Industrial production of trifluoromethyl ketones often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trifluoromethyl(4-phenoxybutyl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Trifluoromethyl(4-phenoxybutyl) ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of Trifluoromethyl(4-phenoxybutyl) ketone involves its interaction with specific molecular targets. For example, trifluoromethyl ketones can act as inhibitors of histone deacetylase (HDAC) enzymes, which play a role in gene expression and are targets for cancer therapy . The compound exhibits different binding mechanisms depending on the enzyme isoform, demonstrating its versatility and potential for selective inhibition.
類似化合物との比較
Similar Compounds
Trifluoromethyl ketone: A general class of compounds with similar properties and applications.
Trifluoroacetone: A simpler trifluoromethyl ketone used in various chemical reactions.
Trifluoromethyl benzophenone: Another trifluoromethyl ketone with applications in organic synthesis and materials science.
Uniqueness
Trifluoromethyl(4-phenoxybutyl) ketone is unique due to its specific structure, which combines the trifluoromethyl group with a phenoxybutyl moiety. This combination imparts distinct chemical properties and enhances its potential for use in various applications, including medicinal chemistry and materials science.
特性
IUPAC Name |
1,1,1-trifluoro-6-phenoxyhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)8-4-5-9-17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZUZDBQSORDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(2,3-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7900888.png)



